Home > Products > Building Blocks P20388 > (4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid
(4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid - 486422-69-9

(4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid

Catalog Number: EVT-1718686
CAS Number: 486422-69-9
Molecular Formula: C14H24BN3O4S
Molecular Weight: 341.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-((2-benzoylphenyl)amino)-3-(4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl)propanoic acid

This compound, also known as compound 2 in the corresponding paper, is a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] It exhibits a PPARγ pKi of 8.94 and a PPARγ pEC50 of 9.47. [] This compound served as the starting point for further structure-activity relationship studies aimed at improving aqueous solubility while maintaining PPARγ activity. []

(2S)-((2-benzoylphenyl)amino)-3-(4-[2-(5-methyl-2-pyridin-4-yloxazol-4-yl)ethoxy]phenyl)propionic acid

This compound, denoted as compound 16, is another potent and selective PPARγ agonist. [] Its structure is similar to compound 2, with the phenyl ring of the phenyloxazole moiety replaced by a 4-pyridyl group. [] This modification led to improved aqueous solubility in pH 7.4 phosphate buffer and simulated gastric fluid compared to compound 2 while retaining potent PPARγ activity (PPARγ pKi = 8.85, PPARγ pEC50 = 8.74). []

(2S)-((2-benzoylphenyl)amino)-3-(4-[2-[5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl]ethoxy]phenyl)propionic acid

This compound, designated as compound 24, is also a potent and selective PPARγ agonist. [] It is similar to compound 2 but with the phenyl ring of the phenyloxazole moiety replaced by a 4-methylpiperazine group. [] This change resulted in increased solubility in pH 7.4 phosphate buffer and simulated gastric fluid compared to compound 2 while maintaining good PPARγ activity (PPARγ pKi = 8.66, PPARγ pEC50 = 8.89). []

[4-(4-{[4-(3-Borono-5-methoxybenzamido)phenyl]carbamoyl}quinolin-2-yl)phenyl]boronic acid

This compound is another diboronic acid compound synthesized using 2-(4-boronophenyl)quinoline-4-carboxylic acid as a building block and p-phenylenediamine as a linker. [] It exhibits aggregation-induced emission and fluorescence emission at about 500 nm. [] It shows selective recognition of D-ribose with a fluorescence quenching response. []

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide ("inh1")

This compound, referred to as "inh1", is a potential inhibitor of coronaviruses (CoVs). [] Theoretical studies suggest that it forms complexes with CoVs in water through hydrogen bonding interactions. []

NSC 158362 ("inh2")

This compound, referred to as "inh2," is another potential inhibitor of CoVs. [] Theoretical calculations indicate it forms complexes with CoVs in the water phase through hydrogen bonding. []

JMF 1586 ("inh3")

JMF 1586, denoted as "inh3", is yet another potential CoV inhibitor. [] Like the other "inh" compounds, theoretical studies indicate its ability to form complexes with CoVs in the water phase through hydrogen bonding. []

(N-(2-aminoethyl)-1-aziridine-ethanamine) ("inh4")

This compound, labeled as "inh4", is also a potential CoV inhibitor. [] Theoretical studies suggest it can form complexes with CoVs in water via hydrogen bonding. []

[(Z)-1-thiophen-2-ylethylideneamino]thiourea ("inh5")

This compound, designated as "inh5," is another potential CoV inhibitor. [] Theoretical calculations indicate that it forms complexes with CoVs in the water phase through hydrogen bonding interactions. []

Vanillinbananin ("inh6")

Vanillinbananin, labeled as "inh6," is another potential CoV inhibitor. [] Similar to the other "inh" compounds, theoretical studies suggest it forms complexes with CoVs in water through hydrogen bonding. []

3-amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide

This compound is a β-catenin agonist that acts as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor. [] It was investigated for its potential to enhance fracture healing by activating β-catenin signaling. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

This compound is a benzamide derivative investigated for its potential therapeutic applications. [, , , , , , , , ] Several crystalline forms of its acid addition salts, including methanesulfonate, have been explored for their physicochemical properties. [, , , , , , , , ]

Bortezomib

Bortezomib is a dipeptidyl boronic acid drug used to treat multiple myeloma. [, ] It acts as a proteasome inhibitor by covalently binding to the nucleophilic oxygen of the threonine residue in the 20S proteasome subunit. [, ]

N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (BTZ1)

This compound, designated as BTZ1, is a degradation product of bortezomib observed under clinical use conditions. [] It forms through oxidative deboronation of bortezomib, potentially reducing its therapeutic efficacy. []

(S)-N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (BTZ2)

This compound, referred to as BTZ2, is another degradation product of bortezomib detected under clinical use conditions. [] It also arises from oxidative deboronation of bortezomib. []

N-{3‐[(1,4′‐bipiperidin)‐1′‐yl]propyl}‐6‐[4‐(4‐methylpiperazin‐1‐yl)phenyl]picolinamide (SINCRO)

This compound, named SINCRO, is a novel anticancer drug that activates the cytosolic DNA-sensing STING (stimulator of interferon genes) signaling pathway. [] It induces type I interferon (IFN) gene expression, leading to an antitumor immune response. [] It also exhibits STING-independent cytotoxic activity against cancer cells. []

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

This compound, known as INCB9471, is a potent and specific inhibitor of human C-C chemokine receptor 5 (CCR5). [] It has been shown to be safe and efficacious in reducing viral load in phase I and II human clinical trials. [] INCB9471 acts as a noncompetitive CCR5 inhibitor and exhibits potent inhibitory activity against monocyte migration and HIV-1 infection. []

N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103)

BD103 is a biased negative allosteric modulator of the CXC-motif chemokine receptor CXCR3. [] It exhibits probe-dependent inhibition of CXCR3 signaling. [] Studies suggest it binds to specific amino acids within the CXCR3 receptor, leading to selective modulation of chemokine responses. []

5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)

BD064 is another biased negative allosteric modulator of CXCR3. [] Like BD103, it demonstrates probe-dependent inhibition of CXCR3 signaling. [] It binds to specific amino acids within the CXCR3 receptor, influencing chemokine-mediated activation and signal pathway selectivity. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl) phenyl]ethyl}-1-piperazingyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D; vicriviroc)

SCH-D, also known as vicriviroc, is a CCR5 antagonist that has been tested in clinical trials. [] It exhibits potent inhibitory activity against CCR5 ligand binding and CCR5-mediated Ca2+ mobilization. []

4-{[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxyl)methyl]-2, 5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; aplaviroc)

873140, also known as aplaviroc, is another CCR5 antagonist tested in clinical trials. [] It shows potent inhibitory activity against CCR5 ligand binding and CCR5-mediated Ca2+ mobilization. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK427857; maraviroc)

UK427857, also known as maraviroc, is another CCR5 antagonist that has been tested in clinical trials. [] It exhibits potent inhibitory activity against CCR5 ligand binding and has a different binding site on CCR5 compared to INCB9471. []

N-hydroxy-3-phenyl-2-propenamide

This compound is the core structure for a series of histone deacetylase inhibitors (HDACi). [] It contains a phenyloxopropenyl moiety, which can be further modified to enhance potency and selectivity. []

N-hydroxy-3-(pyridin-2-yl)-2-propenamide

This compound is another core structure for a series of HDACi. [] It is analogous to N-hydroxy-3-phenyl-2-propenamide but with a pyridin-2-yl group instead of a phenyl ring. []

(R)-N-{3-[3-(4-Fluorophenoxy)phenyl]-2-cyclopenten-1-yl}-N-hydroxyurea

This compound, denoted as compound 1 in its respective paper, is a 5-lipoxygenase inhibitor (5-LOI) under development for the treatment of asthma. [] It is characterized by a central cyclopentene ring bearing a chiral, allylic N-hydroxyurea moiety and a pendant diarylether. []

2-methyl-3-[4-(o-carboran-1-yl)phenyl]-6-[N-β-D-glucopyranosyl)]aminoquinazolin-4(3H)-one

This compound is a boronated N-glycosyl aminoquinazoline synthesized as a potential agent for boron neutron capture therapy (BNCT). [] It contains a closo-carborane cage, which is a key feature for BNCT applications. []

2-methyl-3-[4-(o-carboran-1-yl)phenyl]-6-[N-β-D-ribofuranosyl)]aminoquinazolin-4(3H)-one

This compound is another boronated N-glycosyl aminoquinazoline designed as a potential agent for BNCT. [] It is similar to 2-methyl-3-[4-(o-carboran-1-yl)phenyl]-6-[N-β-D-glucopyranosyl)]aminoquinazolin-4(3H)-one but contains a D-ribofuranosyl moiety instead of a D-glucopyranosyl group. []

sodium 2-methyl-3-[4-(nido-undecarborate-1-yl)phenyl]-6-[N-β-D-glucopyranosyl]aminoquinazolin-4(3H)-one

This compound is a water-soluble derivative of 2-methyl-3-[4-(o-carboran-1-yl)phenyl]-6-[N-β-D-glucopyranosyl)]aminoquinazolin-4(3H)-one, formed by degradation of the o-caborane cage. [] It is also a potential agent for BNCT. []

sodium 2-methyl-3-[4-(nido-undecarborate-1-yl)phenyl]-6-[N-β-D-ribofuranosyl)]aminoquinazolin-4(3H)-one

This compound is a water-soluble derivative of 2-methyl-3-[4-(o-carboran-1-yl)phenyl]-6-[N-β-D-ribofuranosyl)]aminoquinazolin-4(3H)-one, formed by degradation of the o-caborane cage. [] It is also a potential agent for BNCT. []

Overview

The compound (4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them versatile in biological applications such as drug design and biomolecular sensing.

Source

This compound can be synthesized through various chemical methods that involve the reaction of boronic acid derivatives with functionalized amines and sulfamoyl groups. The specific synthesis route can influence the yield and purity of the final product.

Classification

This compound falls under several classifications:

  • Chemical Class: Boronic acids
  • Functional Groups: Sulfamoyl group, piperazine ring
  • Applications: Potential pharmaceuticals, including enzyme inhibitors and therapeutic agents.
Synthesis Analysis

Methods

The synthesis of (4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid generally involves a multi-step process:

  1. Formation of the Sulfamoyl Group: The initial step typically includes the reaction of a suitable phenol with a sulfamoyl chloride to introduce the sulfamoyl functional group.
  2. Introduction of the Piperazine Ring: The next step involves reacting the sulfamoyl-substituted phenol with a piperazine derivative, which can be achieved through nucleophilic substitution or coupling reactions.
  3. Boron Incorporation: Finally, the boronic acid functionality is introduced, often through a reaction involving boron sources such as boron tribromide or other boron reagents under controlled conditions.

Technical Details

  • Reagents Used: Commonly used reagents include sulfamoyl chlorides, piperazine derivatives, and boron reagents.
  • Conditions: Reactions are typically performed under inert atmosphere conditions to prevent oxidation and moisture interference.
Molecular Structure Analysis

Structure

The molecular structure of (4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid features:

  • A central phenyl ring substituted with a sulfamoyl group and a piperazine moiety.
  • A boronic acid functional group attached to the phenyl ring.

Data

  • Molecular Formula: C15_{15}H22_{22}B N2_{2}O2_{2}S
  • Molecular Weight: Approximately 306.34 g/mol
  • Key Bond Angles and Distances: The geometry around the boron atom is trigonal planar, typical for boronic acids.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Formation of Boronate Esters: Reacts with diols to form stable boronate esters, which is crucial for its role in sensing applications.
  2. Nucleophilic Substitution Reactions: The piperazine nitrogen can act as a nucleophile in further synthetic modifications.

Technical Details

  • The reactivity of the boronic acid group is influenced by the surrounding electronic environment provided by the sulfamoyl and piperazine substituents.
  • Reaction conditions such as temperature and solvent choice can significantly affect yields and selectivity.
Mechanism of Action

Process

The mechanism of action for this compound, particularly in biological contexts, may involve:

  1. Binding to Enzymes: The boronic acid moiety can reversibly bind to active site diols on enzymes or proteins, inhibiting their activity.
  2. Sulfamoyl Group Interaction: The sulfamoyl group may enhance binding affinity through additional hydrogen bonding or electrostatic interactions with target biomolecules.

Data

Studies have shown that similar compounds can exhibit IC50_{50} values in the micromolar range against specific targets, indicating potential efficacy as inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to its ionic character from the boronic acid and sulfamoyl groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the nature of boronic acids.
  • pKa_a: The pKa_a value is critical for understanding its reactivity; values typically range around 8–10 for similar compounds, affecting its behavior in biological systems.
Applications

Scientific Uses

  1. Medicinal Chemistry: This compound has potential applications as an inhibitor in drug development targeting specific enzymes or receptors.
  2. Biomolecular Sensing: Its ability to form reversible complexes with diols makes it suitable for use in sensors for glucose and other biomolecules.
  3. Material Science: Boronic acids are utilized in creating dynamic materials that respond to changes in their environment, such as hydrogels.

Properties

CAS Number

486422-69-9

Product Name

(4-(N-(3-(4-Methylpiperazin-1-yl)propyl)sulfamoyl)phenyl)boronic acid

IUPAC Name

[4-[3-(4-methylpiperazin-1-yl)propylsulfamoyl]phenyl]boronic acid

Molecular Formula

C14H24BN3O4S

Molecular Weight

341.2 g/mol

InChI

InChI=1S/C14H24BN3O4S/c1-17-9-11-18(12-10-17)8-2-7-16-23(21,22)14-5-3-13(4-6-14)15(19)20/h3-6,16,19-20H,2,7-12H2,1H3

InChI Key

SSVLGTJIZOQWJT-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.